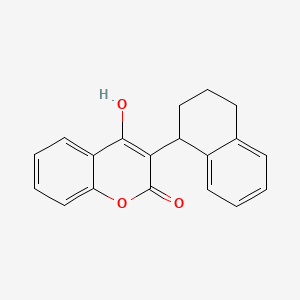

Coumatetralyl

Description

Structure

3D Structure

Propriétés

IUPAC Name |

4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSLJYXHZDTLQK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16O3 |

Source

|

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8041799 |

Source

|

| Record name | Coumatetralyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellowish-white crystalline powder; colorless when pure; odorless. This material is used as a rodenticide, functioning as an anticoagulant that does not induce bait-shyness. (EPA, 1998), Yellowish-white odorless solid; Colorless when pure; [CAMEO] Colorless powder; [MSDSonline] |

Source

|

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumatetralyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

In water, 425 mg/L at 20 °C and pH 7, Soluble in alcohols and acetone; slightly soluble in benzene, toluene, and diethyl ether., SOL IN DIL ALKALI & MOST ORG SOLVENTS, Practically insoluble in benzene, moderately soluble in alcohols, and readily soluble acetone and dioxane. The sodium salt is fully soluble in water., For more Solubility (Complete) data for COUMATETRALYL (6 total), please visit the HSDB record page. |

Source

|

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.5X10-6 mPa /6.38X10-11 mm Hg/ at 20 °C |

Source

|

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless crystals | |

CAS No. |

5836-29-3 |

Source

|

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Coumatetralyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5836-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Coumatetralyl [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005836293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Coumatetralyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8041799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Coumatetralyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.931 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COUMATETRALYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NWK4HW86A8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

349 °F (EPA, 1998), 172-176 °C, Yellowish crystals. MP: 166-172 °C /Technical/ |

Source

|

| Record name | COUMATETRALYL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4928 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | COUMATETRALYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1725 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Coumatetralyl's Disruption of the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumatetralyl, a 4-hydroxycoumarin derivative, is a potent anticoagulant rodenticide that exerts its toxic effect by disrupting the vitamin K cycle. This technical guide provides an in-depth exploration of the mechanism of action of coumatetralyl, focusing on its interaction with the key enzyme Vitamin K Epoxide Reductase (VKOR). Understanding this mechanism is crucial for the development of both more effective and safer rodenticides, as well as for the management of accidental poisonings. This document details the biochemical pathways, presents available quantitative data, outlines relevant experimental protocols, and provides visualizations of the involved processes.

The Vitamin K Cycle and its Interruption by Coumatetralyl

The vitamin K cycle is a critical biochemical pathway, primarily in the liver, that is essential for the post-translational modification of several blood coagulation factors. This cycle ensures a continuous supply of the reduced form of vitamin K, a necessary cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of glutamate (Glu) residues to γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, including coagulation factors II (prothrombin), VII, IX, and X. This carboxylation is vital for their ability to bind calcium ions and subsequently interact with phospholipid membranes, a crucial step in the blood coagulation cascade.

The central enzyme in the recycling of vitamin K is Vitamin K Epoxide Redractase Complex Subunit 1 (VKORC1), an integral membrane protein of the endoplasmic reticulum. VKORC1 catalyzes the reduction of vitamin K 2,3-epoxide back to vitamin K quinone and subsequently to vitamin K hydroquinone, the active form required by GGCX.

Coumatetralyl, like other 4-hydroxycoumarin anticoagulants such as warfarin, acts as a potent inhibitor of VKORC1.[1][2] By blocking this enzyme, coumatetralyl prevents the regeneration of vitamin K hydroquinone. This leads to an accumulation of inactive, uncarboxylated vitamin K-dependent clotting factors, known as Proteins Induced by Vitamin K Antagonism or Absence (PIVKAs).[3] The subsequent impairment of the coagulation cascade results in an increased propensity for bleeding, which is the ultimate cause of death in rodents poisoned with coumatetralyl.

Quantitative Data

| Parameter | Species | Value | Sex | Notes | Reference |

| ED50 (Blood Clotting Response) | Mus musculus (Y139C homozygous resistant) | 31.5 - 628.0 mg/kg | Male | Resistance factor compared to susceptible strain. | |

| ED50 (Blood Clotting Response) | Mus musculus (Y139C homozygous resistant) | 21.6 - 628.0 mg/kg | Female | Resistance factor compared to susceptible strain. |

For context, the well-studied 4-hydroxycoumarin anticoagulant, warfarin, has reported IC50 values for VKORC1 inhibition in the nanomolar range in cell-based assays. It is expected that coumatetralyl exhibits a similar high affinity for VKORC1.

Experimental Protocols

The following are generalized protocols for assessing the inhibitory effect of compounds like coumatetralyl on VKORC1 activity. These are based on established methods used for other coumarin anticoagulants.

In Vitro Dithiothreitol (DTT)-Driven VKOR Assay

This assay measures the enzymatic activity of VKORC1 in liver microsomes by using DTT as an artificial reducing agent.

Principle: Microsomes containing VKORC1 are incubated with vitamin K epoxide and a reducing agent (DTT). The rate of conversion of vitamin K epoxide to vitamin K is measured, typically by high-performance liquid chromatography (HPLC). The assay is then repeated with varying concentrations of the inhibitor (coumatetralyl) to determine its effect on the enzyme's activity.

Generalized Protocol:

-

Preparation of Liver Microsomes:

-

Homogenize fresh liver tissue from the target species (e.g., rat) in a suitable buffer (e.g., Tris-HCl with sucrose).

-

Centrifuge the homogenate at low speed to remove cell debris and nuclei.

-

Centrifuge the resulting supernatant at high speed to pellet the microsomes.

-

Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

-

-

VKOR Assay:

-

Prepare a reaction mixture containing a buffer (e.g., phosphate or imidazole buffer), a solubilizing agent (e.g., CHAPS), and DTT.

-

Add a known amount of microsomal protein to the reaction mixture.

-

Pre-incubate the mixture with various concentrations of coumatetralyl (dissolved in a suitable solvent like DMSO) or solvent control.

-

Initiate the reaction by adding the substrate, vitamin K epoxide.

-

Incubate the reaction at 37°C for a defined period.

-

Stop the reaction by adding a quenching solution (e.g., a mixture of isopropanol and hexane).

-

Extract the vitamin K and vitamin K epoxide into the organic phase.

-

Evaporate the organic solvent and reconstitute the residue in a mobile phase suitable for HPLC.

-

-

Analysis:

-

Quantify the amounts of vitamin K and vitamin K epoxide using a reversed-phase HPLC system with UV or fluorescence detection.

-

Calculate the rate of vitamin K formation.

-

Plot the enzyme activity against the inhibitor concentration to determine the IC50 value.

-

Cell-Based Gamma-Carboxylation Assay

This assay provides a more physiologically relevant measure of VKORC1 inhibition by assessing the carboxylation of a vitamin K-dependent reporter protein in cultured cells.

Principle: A cell line (e.g., HEK293) is engineered to express a vitamin K-dependent reporter protein (e.g., a modified form of Factor IX). The extent of carboxylation of this reporter protein, which is secreted into the cell culture medium, is dependent on the intracellular VKORC1 activity. The effect of an inhibitor is determined by measuring the amount of carboxylated reporter protein produced in its presence.

Generalized Protocol:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293) in appropriate growth medium.

-

Co-transfect the cells with expression vectors for the reporter protein and, if necessary, for VKORC1.

-

-

Inhibition Assay:

-

Plate the transfected cells in multi-well plates.

-

After allowing the cells to adhere, replace the medium with fresh medium containing various concentrations of coumatetralyl or a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 48 hours) to allow for protein expression, carboxylation, and secretion.

-

-

Quantification of Carboxylated Reporter Protein:

-

Collect the cell culture medium.

-

Quantify the amount of carboxylated reporter protein using an enzyme-linked immunosorbent assay (ELISA). This typically involves a capture antibody that specifically recognizes the carboxylated form of the reporter protein.

-

The total amount of secreted reporter protein can also be measured using a separate ELISA to normalize for variations in expression levels.

-

-

Data Analysis:

-

Calculate the percentage of carboxylation at each inhibitor concentration relative to the control.

-

Plot the percentage of carboxylation against the inhibitor concentration to determine the IC50 value.

-

Visualizations

The following diagrams, generated using the DOT language, illustrate the key pathways and interactions involved in the mechanism of action of coumatetralyl.

Caption: The Vitamin K Cycle and Gamma-Carboxylation.

Caption: Inhibition of VKORC1 by Coumatetralyl.

Conclusion

Coumatetralyl's mechanism of action is a clear example of targeted enzyme inhibition leading to a profound physiological effect. By disrupting the vitamin K cycle through the potent inhibition of VKORC1, coumatetralyl effectively halts the production of functional coagulation factors, leading to its anticoagulant and rodenticidal properties. While specific kinetic data for coumatetralyl remains an area for further public research, the established methodologies for studying related compounds provide a clear path for such investigations. The visualizations and protocols provided in this guide offer a framework for researchers and professionals in drug development and toxicology to further explore the intricacies of this important class of compounds.

References

- 1. RESPONSE OF DOMINANT RODENTS TO COUMATETRALYL AND BROMADIOLONE IN GREATER CAIRO, EGYPT - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Coumatetralyl resistance of Rattus tanezumi infesting oil palm plantations in Indonesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticoagulant rodenticide blood‐clotting dose‐responses and resistance factors for Tyrosine139Cysteine (Y139C) heterozygous‐ and homozygous‐resistant house mice (Mus musculus) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Chemical Properties of Coumatetralyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumatetralyl, a first-generation anticoagulant rodenticide, belongs to the 4-hydroxycoumarin class of vitamin K antagonists. Its application in pest control stems from its ability to disrupt the normal blood coagulation cascade in rodents, leading to internal hemorrhaging and eventual death.[1] This technical guide provides a comprehensive overview of the synthesis of coumatetralyl, its chemical properties, and its mechanism of action, tailored for professionals in research and drug development.

Synthesis of Coumatetralyl

The primary industrial synthesis of coumatetralyl involves the condensation reaction between 4-hydroxycoumarin and 1,2,3,4-tetrahydro-1-naphthol.[2] This reaction is a C3-alkylation of the 4-hydroxycoumarin ring.

Synthesis of Precursors

1. 4-Hydroxycoumarin:

Several methods are established for the synthesis of 4-hydroxycoumarin. A common approach is the Pechmann condensation of phenol with malonic acid or its derivatives under acidic conditions.[3] Alternative syntheses include reactions starting from 2'-hydroxyacetophenone or the hydrolysis and decarboxylation of 3-substituted-4-hydroxycoumarin derivatives.[3]

2. 1,2,3,4-Tetrahydro-1-naphthol:

This precursor can be synthesized through various reduction methods starting from α-naphthol.

Final Condensation Reaction to Yield Coumatetralyl

The final step in the synthesis is the acid-catalyzed alkylation of 4-hydroxycoumarin with 1,2,3,4-tetrahydro-1-naphthol.

Experimental Protocols

Synthesis of 4-Hydroxycoumarin via Pechmann Condensation

Materials:

-

Phenol

-

Malonic acid

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous zinc chloride (ZnCl₂)

-

Ice-water

Procedure:

-

A mixture of phenol (1 equivalent) and malonic acid (1 equivalent) is prepared.

-

To this mixture, phosphorus oxychloride containing two equimolar amounts of anhydrous zinc chloride is added.

-

The reaction mixture is heated at 70°C for 12 hours.

-

After completion, the mixture is cooled and quenched with ice-water to precipitate the product.

-

The crude 4-hydroxycoumarin is then collected by filtration, washed, and can be further purified by recrystallization.

Synthesis of Coumatetralyl

Materials:

-

4-Hydroxycoumarin

-

1,2,3,4-Tetrahydro-1-naphthol

-

Amberlite IR-120 (H⁺ form) or Molecular Iodine (I₂)

-

Nitromethane (if using iodine) or a suitable solvent for the resin

-

Ethyl acetate

-

Saturated aqueous sodium thiosulfate solution (if using iodine)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane/Ethyl acetate solvent system

Procedure (Adapted from general methods for C3-alkylation of 4-hydroxycoumarins):

Method A: Using Amberlite IR-120 (H⁺ form) catalyst [2]

-

A mixture of 4-hydroxycoumarin (1.0 mmol) and 1,2,3,4-tetrahydro-1-naphthol (1.2 mmol) is prepared in a suitable solvent.

-

Amberlite IR-120 (H⁺ form) is added as the acid catalyst.[2]

-

The reaction mixture is stirred at an elevated temperature (e.g., 50-80°C) and the progress is monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure coumatetralyl.[4]

Method B: Using Molecular Iodine catalyst

-

In a round-bottom flask, dissolve 4-hydroxycoumarin (1.0 mmol) and 1,2,3,4-tetrahydro-1-naphthol (1.2 mmol) in nitromethane (5 mL).[5]

-

Add a catalytic amount of molecular iodine (10 mol%).[5]

-

Stir the reaction mixture at 50°C.[2]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, quench it by adding a saturated aqueous solution of sodium thiosulfate.[5]

-

Extract the product with ethyl acetate.[5]

-

Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.[4]

Chemical and Physical Properties of Coumatetralyl

A summary of the key chemical and physical properties of coumatetralyl is presented in the table below.

| Property | Value |

| Molecular Formula | C₁₉H₁₆O₃[1] |

| Molar Mass | 292.334 g/mol [1] |

| Appearance | Colorless crystals or a yellowish-white crystalline powder.[6] |

| Melting Point | 172-176 °C |

| Solubility | - In water: 425 mg/L at 20 °C and pH 7[7]- Soluble in alcohols and acetone[7]- Slightly soluble in benzene, toluene, and diethyl ether[7] |

| Stability | - Thermally stable up to at least 150 °C[7]- Not hydrolyzed by water over 5 days at 25 °C[7]- Rapidly decomposed in aqueous solution when exposed to sunlight or UV light (DT₅₀ of about 1 hour)[7] |

| IUPAC Name | 4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one[7] |

| CAS Number | 5836-29-3[1] |

Mandatory Visualizations

Synthesis Pathway of Coumatetralyl

Caption: Synthetic route to Coumatetralyl from starting precursors.

Mechanism of Action: Vitamin K Cycle Inhibition

Caption: Coumatetralyl inhibits Vitamin K epoxide reductase (VKOR).

Conclusion

This guide has detailed the synthesis of coumatetralyl, highlighting the key reaction between 4-hydroxycoumarin and 1,2,3,4-tetrahydro-1-naphthol. The provided experimental protocols, adapted from established methodologies for similar compounds, offer a practical framework for laboratory synthesis. The tabulated chemical and physical properties serve as a valuable reference for researchers. Understanding the synthetic pathways and chemical characteristics of coumatetralyl is crucial for the development of new anticoagulant agents and for assessing its environmental and toxicological impact.

References

- 1. Coumatetralyl - Wikipedia [en.wikipedia.org]

- 2. Recent advances in 4-hydroxycoumarin chemistry. Part 1: Synthesis and reactions - Arabian Journal of Chemistry [arabjchem.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Coumatetralyl [sitem.herts.ac.uk]

- 7. Coumatetralyl | C19H16O3 | CID 54678504 - PubChem [pubchem.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Pharmacokinetics of Coumatetralyl in Rodent Models

This technical guide provides a comprehensive overview of the pharmacokinetics of coumatetralyl, a first-generation anticoagulant rodenticide, in commonly used rodent models. The information presented herein is curated from peer-reviewed scientific literature to support research and development activities.

Introduction to Coumatetralyl

Coumatetralyl is a 4-hydroxycoumarin derivative that functions as a vitamin K antagonist[1]. Developed in the 1950s, it has been widely used for the control of rodent populations[2]. Like other anticoagulants, its efficacy is based on disrupting the blood coagulation cascade, leading to internal hemorrhaging and eventual death of the rodent[3][4]. It is generally administered in bait form, and its effectiveness is higher with repeated small doses rather than a single large dose[1][2].

Mechanism of Action

Coumatetralyl exerts its anticoagulant effect by inhibiting the vitamin K epoxide reductase (VKOR) enzyme[2]. This enzyme is crucial for the recycling of vitamin K, a cofactor required for the synthesis of several blood clotting factors in the liver[2]. By blocking VKOR, coumatetralyl depletes the supply of active vitamin K, which in turn halts the production of functional clotting factors[2][5]. The subsequent failure of the coagulation mechanism leads to uncontrolled bleeding[1][2].

References

- 1. Coumatetralyl - Wikipedia [en.wikipedia.org]

- 2. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

Coumatetralyl Degradation in Soil and Water: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coumatetralyl is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists. Its use in pest control necessitates a thorough understanding of its environmental fate, particularly its degradation pathways in soil and water. This technical guide provides a comprehensive overview of the current knowledge on coumatetralyl degradation, including abiotic and biotic processes, known metabolites, and detailed experimental protocols for its study. The information is intended to support environmental risk assessments and the development of safer, more effective rodent control strategies.

Core Degradation Pathways

The environmental persistence of coumatetralyl is influenced by several degradation pathways, with photolysis, hydrolysis, and microbial degradation being the most significant. The contribution of each pathway is highly dependent on environmental conditions such as pH, temperature, and microbial activity.

Photodegradation in Water

Photodegradation, or photolysis, is a major pathway for the breakdown of coumatetralyl in aqueous environments. Exposure to sunlight or artificial UV light leads to the rapid decomposition of the molecule.[1] In aqueous solutions, the half-life of coumatetralyl when exposed to sunlight or UV light is approximately one hour.[1] This rapid degradation is a critical factor in mitigating its persistence in surface waters. While the exact photolytic degradation products in environmental matrices have not been fully elucidated, the process likely involves the transformation of the coumarin ring system.

Hydrolysis

Hydrolysis is not considered a significant degradation pathway for coumatetralyl under typical environmental conditions. The compound is stable in a pH range of 4 to 9, with a half-life of over a year, indicating that chemical breakdown by water is a very slow process.[2]

Microbial Degradation in Soil and Water

While specific studies detailing the microbial degradation of coumatetralyl are limited, the biodegradation of other coumarin-based compounds and pesticides by soil microorganisms is well-documented. It is plausible that similar mechanisms are involved in the breakdown of coumatetralyl.

Common soil bacteria, such as those from the Pseudomonas genus, are known to degrade a wide range of aromatic compounds through various catabolic pathways.[3][4][5][6][7] These bacteria possess enzymatic systems that can cleave aromatic rings and utilize the resulting fragments as carbon and energy sources. For instance, a Pseudomonas sp. has been shown to biodegrade coumarin by identifying metabolites like melilotic acid and 2,3-dihydroxyphenylpropionic acid.[8]

White-rot fungi, such as Phanerochaete chrysosporium, are also potent degraders of recalcitrant organic pollutants, including pesticides.[9][10][11] These fungi secrete extracellular enzymes, such as lignin peroxidases and manganese peroxidases, which have a non-specific oxidative capacity and can initiate the degradation of a wide variety of complex molecules.[9][10]

Although direct evidence for coumatetralyl is scarce, it is hypothesized that microbial degradation in soil and water proceeds through hydroxylation and subsequent ring cleavage, similar to the pathways observed for other coumarin derivatives.

Mammalian Metabolism

In rats, coumatetralyl is metabolized primarily through hydroxylation, resulting in the formation of several metabolites.[1] Four distinct metabolites have been identified in urine and feces. The main metabolite, which accounts for 27% of the administered oral dose, exists along with three of its isomers.[1] Two additional minor metabolites have also been detected in urine.[1] While the exact structures of these hydroxylated metabolites have not been fully characterized in the available literature, this metabolic pathway highlights a key biotransformation route for coumatetralyl in vertebrates.

Quantitative Degradation Data

The following tables summarize the available quantitative data on the degradation of coumatetralyl under various conditions.

| Degradation Pathway | Matrix | Condition | Half-life (DT₅₀) | Reference |

| Photodegradation | Aqueous solution | Sunlight or UV light | ~ 1 hour | [1] |

| Hydrolysis | Water | pH 4-9 | > 1 year | [2] |

| Matrix | Condition | Time | Degradation | Reference |

| Top Soil | Environmental exposure | 2 months | ~80% decrease in concentration | [1] |

Experimental Protocols

The following sections provide detailed methodologies for studying the degradation of coumatetralyl in soil and water, based on internationally recognized guidelines and published analytical methods.

Soil Degradation Study (Aerobic) - Adapted from OECD Guideline 307

This protocol outlines a laboratory experiment to assess the aerobic degradation of coumatetralyl in soil.

1. Soil Collection and Preparation:

-

Collect fresh soil from a location with no prior history of coumatetralyl application. The top 20 cm layer is typically used.

-

Sieve the soil (e.g., through a 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for its physicochemical properties, including texture (sand, silt, clay content), pH, organic carbon content, and water holding capacity. A sandy loam or silty loam soil is often recommended.[12]

2. Test Substance Application:

-

Use of ¹⁴C-labeled coumatetralyl is recommended for accurate mass balance analysis.

-

Prepare a stock solution of coumatetralyl in a suitable solvent.

-

Apply the test substance to the soil samples at a concentration relevant to its agricultural application rate. Ensure uniform distribution.

3. Incubation:

-

Incubate the treated soil samples in the dark in biometer flasks or a flow-through system at a constant temperature (e.g., 20 ± 2°C).

-

Maintain the soil moisture at 40-60% of its maximum water holding capacity.

-

A continuous flow of humidified, carbon dioxide-free air is passed through the system to maintain aerobic conditions.

-

Include traps (e.g., potassium hydroxide solution) to capture evolved ¹⁴CO₂ as an indicator of mineralization.

4. Sampling and Analysis:

-

Collect soil samples in duplicate at predetermined intervals over a period of up to 120 days.[12]

-

Extract coumatetralyl and its degradation products from the soil using appropriate organic solvents (e.g., acetonitrile, ethyl acetate).

-

Analyze the extracts using a validated analytical method, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the parent compound and identify metabolites.[13][14][15][16]

-

Quantify the radioactivity in the soil extracts, unextracted soil residues (bound residues), and CO₂ traps to establish a mass balance.

Photodegradation Study in Water - Adapted from OECD Guideline 316

This protocol describes a laboratory experiment to determine the rate of direct photolysis of coumatetralyl in water.

1. Preparation of Test Solution:

-

Prepare a solution of coumatetralyl in sterile, buffered, and purified water. The concentration should not exceed half of its water solubility.

-

The use of ¹⁴C-labeled coumatetralyl is advantageous for tracking degradation products.

2. Irradiation:

-

Use a light source that simulates natural sunlight (e.g., a xenon arc lamp with appropriate filters) with an emission spectrum of 290-800 nm.[10]

-

Place the test solution in quartz cells or tubes that are transparent to the simulated sunlight.

-

Maintain a constant temperature (e.g., 25 ± 2°C) throughout the experiment.

-

Include dark controls (samples wrapped in aluminum foil) to assess for any non-photolytic degradation (e.g., hydrolysis).

3. Sampling and Analysis:

-

Collect samples from the irradiated and dark control solutions at various time points. The sampling frequency should be sufficient to define the degradation kinetics.[10]

-

Analyze the samples for the concentration of coumatetralyl using a suitable analytical method like HPLC-MS/MS.

-

If using a radiolabeled compound, analyze for the parent compound and its photoproducts using techniques like radio-HPLC.

4. Data Analysis:

-

Calculate the pseudo-first-order rate constant and the half-life of direct photolysis.

-

Identify and quantify major degradation products.

Visualizations

Degradation Pathways and Experimental Workflows

Caption: Overview of Coumatetralyl Degradation Pathways.

Caption: Experimental Workflow for Soil Degradation Study.

References

- 1. researchgate.net [researchgate.net]

- 2. Coumatetralyl | C19H16O3 | CID 54678504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Degradation of alkylphenol ethoxylates by Pseudomonas sp. strain TR01 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ijpab.com [ijpab.com]

- 6. Analyzing microbial communities and their biodegradation of multiple pharmaceuticals in membrane bioreactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Pathway for biodegrading coumarin by a newly isolated Pseudomonas sp. USTB-Z - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Enzymology of Phanerochaete chrysosporium with respect to the degradation of recalcitrant compounds and xenobiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Degradation of environmental pollutants byPhanerochaete chrysosporium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Degradation strategies of pesticide residue: From chemicals to synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

Molecular structure and chirality of Coumatetralyl

An In-depth Technical Guide to the Molecular Structure and Chirality of Coumatetralyl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of coumatetralyl, a first-generation anticoagulant rodenticide. The document details its chemical properties, synthesis, and the critical aspect of its chirality, offering valuable information for researchers in drug development, toxicology, and analytical chemistry.

Molecular Structure

Coumatetralyl, with the chemical formula C₁₉H₁₆O₃, is systematically named 4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one.[1][2] Its molecular weight is approximately 292.33 g/mol .[1][2] The molecule consists of a 4-hydroxycoumarin moiety linked to a tetralin (1,2,3,4-tetrahydronaphthalene) ring system.

Table 1: Physicochemical Properties of Racemic Coumatetralyl

| Property | Value | References |

| Molecular Formula | C₁₉H₁₆O₃ | [1][2] |

| Molar Mass | 292.33 g/mol | [1] |

| Melting Point | 172-176 °C | [2] |

| Solubility in Water | 10 mg/L (at 20°C, pH 7) | |

| Solubility in Organic Solvents | Soluble in acetone and ethanol; slightly soluble in benzene and ether. | [2] |

| Appearance | Yellowish-white crystalline powder. | [2] |

Chirality and Stereoisomers

A critical feature of the coumatetralyl molecule is the presence of a single stereocenter at the C1 position of the tetralin ring, where it attaches to the coumarin group. This chirality gives rise to two non-superimposable mirror-image isomers, known as enantiomers: (R)-coumatetralyl and (S)-coumatetralyl. Commercially, coumatetralyl is available as a racemic mixture, containing equal amounts of both enantiomers.[3]

The spatial arrangement of the atoms around this chiral center is the only difference between the two enantiomers. This seemingly minor difference can have significant implications for their biological activity and metabolic fate, a crucial consideration in drug development and toxicology.

Synthesis and Resolution

Synthesis of Racemic Coumatetralyl

The synthesis of racemic coumatetralyl is typically achieved through a condensation reaction between 4-hydroxycoumarin and 1-tetralone.[3]

Experimental Protocol: Synthesis of Racemic Coumatetralyl

Materials:

-

4-hydroxycoumarin

-

1-tetralone

-

A suitable catalyst (e.g., a base such as piperidine or an acid catalyst)

-

A suitable solvent (e.g., ethanol, toluene, or acetic acid)

Procedure:

-

Dissolve equimolar amounts of 4-hydroxycoumarin and 1-tetralone in the chosen solvent in a round-bottom flask equipped with a reflux condenser.

-

Add a catalytic amount of the chosen catalyst to the reaction mixture.

-

Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product may precipitate out of the solution upon cooling. If so, collect the crude product by filtration. If not, remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield racemic coumatetralyl.

Chiral Resolution of Enantiomers

The separation of the (R) and (S) enantiomers of coumatetralyl from the racemic mixture is a critical step for studying their individual biological activities. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is the most common and effective method for this purpose.

Experimental Protocol: Preparative Chiral HPLC Resolution of Coumatetralyl Enantiomers

Instrumentation and Materials:

-

Preparative HPLC system equipped with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD or Chiralpak AD).

-

Mobile phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The exact ratio needs to be optimized for the specific column and system.

-

Racemic coumatetralyl sample dissolved in the mobile phase.

Procedure:

-

Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved on the UV detector.

-

Dissolve the racemic coumatetralyl in a minimum amount of the mobile phase.

-

Inject a small amount of the sample onto the column to determine the retention times of the two enantiomers and to optimize the separation conditions (mobile phase composition, flow rate).

-

Once optimal separation is achieved, perform repeated injections of the racemic mixture onto the preparative column.

-

Collect the fractions corresponding to each enantiomer as they elute from the column.

-

Combine the fractions for each enantiomer and evaporate the solvent under reduced pressure to obtain the isolated (R)- and (S)-coumatetralyl.

-

The enantiomeric purity of the separated isomers should be confirmed using analytical chiral HPLC.

Spectroscopic Analysis

Spectroscopic techniques are essential for the structural elucidation and characterization of coumatetralyl and its enantiomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure of coumatetralyl. While the NMR spectra of the two enantiomers are identical in an achiral solvent, chiral shift reagents or chiral solvents can be used to differentiate them.

-

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of coumatetralyl, confirming its elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the functional groups present in the molecule, such as the hydroxyl (-OH) and carbonyl (C=O) groups.

-

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful technique for studying chiral molecules. The enantiomers of coumatetralyl will exhibit mirror-image CD spectra, which can be used to determine their absolute configuration and enantiomeric purity.[4]

This technical guide provides a foundational understanding of the molecular structure and chirality of coumatetralyl. Further research into the specific biological activities and physicochemical properties of the individual enantiomers is crucial for a complete understanding of this compound's effects and for the development of more selective and effective related compounds.

References

Coumatetralyl Solubility in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of coumatetralyl in various organic solvents. The information is compiled from publicly available scientific literature and databases, offering both quantitative and qualitative data to support research and development activities. This document also outlines standardized experimental protocols for determining solubility, ensuring adherence to international guidelines.

Core Data Presentation: Coumatetralyl Solubility

The following table summarizes the known solubility of coumatetralyl in a range of organic solvents. The data is presented to facilitate easy comparison for solvent selection in analytical methods, formulation development, and toxicological studies.

| Organic Solvent | Temperature (°C) | Solubility | Data Type | Source |

| Dichloromethane | 20 | 75,000 mg/L | Quantitative | AERU, University of Hertfordshire |

| Isopropanol | 20 | 35,000 mg/L | Quantitative | AERU, University of Hertfordshire |

| Ethanol | Not Specified | ≥ 2,000 mg/L | Semi-Quantitative | ACS Omega |

| Acetone | Not Specified | Readily Soluble | Qualitative | PubChem, ChemBK |

| Dioxane | Not Specified | Readily Soluble | Qualitative | PubChem |

| Alcohols | Not Specified | Moderately Soluble | Qualitative | PubChem |

| Benzene | Not Specified | Slightly Soluble / Practically Insoluble | Qualitative | PubChem, ChemBK |

| Toluene | Not Specified | Slightly Soluble | Qualitative | PubChem |

| Diethyl Ether | Not Specified | Slightly Soluble | Qualitative | PubChem, ChemBK |

| Ethyl Acetate | Not Specified | Good Solubility | Qualitative | ACS Omega |

Experimental Protocols for Solubility Determination

The determination of a compound's solubility is a critical step in its physicochemical characterization. The following protocols are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the Collaborative International Pesticides Analytical Council (CIPAC). These methods are applicable for determining the solubility of coumatetralyl in various organic solvents.

Flask Method (for solubilities > 10 mg/L)

This method, based on the OECD Guideline 105, is suitable for determining the solubility of substances that are not volatile.

Principle: A supersaturated solution of the solute is prepared at a temperature above the test temperature and then allowed to equilibrate at the test temperature. The concentration of the solute in the resulting saturated solution is then determined by a suitable analytical method.

Apparatus:

-

Glass flasks with stoppers

-

Constant temperature bath or shaker incubator

-

Centrifuge (optional)

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

Procedure:

-

Preparation of a Saturated Solution: Add an excess amount of coumatetralyl to a flask containing the organic solvent of choice. The amount of excess solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Equilibration: Agitate the flask in a constant temperature bath set at the desired test temperature (e.g., 20 °C or 37 °C). The agitation should be vigorous enough to ensure good mixing but not so vigorous as to cause foaming. The equilibration time will depend on the substance and the solvent and should be determined experimentally (a minimum of 24 hours is recommended, with periodic sampling to confirm that equilibrium has been reached).

-

Phase Separation: After equilibration, allow the undissolved solid to settle. If necessary, centrifuge the sample at the test temperature to facilitate separation.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant for analysis. Filtration using a membrane filter compatible with the organic solvent may be necessary to remove any remaining solid particles. It is crucial to avoid any temperature change during this step that could cause precipitation.

-

Quantification: Analyze the concentration of coumatetralyl in the collected sample using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and suitable method.

-

Replicates: Perform at least three replicate determinations for each solvent.

CIPAC Method MT 181 - Solubility in Organic Solvents

This method is specifically designed for determining the solubility of pesticides in organic solvents within predefined ranges.

Principle: Measured volumes of a solvent are added to a known mass of the test substance until complete dissolution is observed.

Apparatus:

-

Test tubes with stoppers

-

Burette or graduated pipettes

-

Vortex mixer or shaker

-

Analytical balance

Procedure:

-

Preliminary Test:

-

Weigh approximately 0.1 g of coumatetralyl into a test tube.

-

Add the organic solvent in small, measured increments (e.g., 0.5 mL).

-

After each addition, vigorously shake the tube for a set period (e.g., 1-2 minutes).

-

Observe for complete dissolution.

-

Continue adding solvent until the substance is fully dissolved.

-

This preliminary test provides an approximate solubility range and helps in selecting the appropriate mass of the test substance for the main test.

-

-

Main Test:

-

Based on the preliminary test, weigh an appropriate amount of coumatetralyl into a test tube. The method provides a table to guide the selection of the sample mass based on the expected solubility.

-

Titrate the sample with the organic solvent, adding small, precise volumes.

-

After each addition, stopper the tube and shake until dissolution is complete or for a defined period.

-

The total volume of solvent required to completely dissolve the substance is recorded.

-

The solubility is then calculated and reported within the predefined ranges specified in the CIPAC method.

-

The test should be performed in duplicate for each solvent.

-

Mandatory Visualization

The following diagram illustrates a generalized workflow for determining the solubility of coumatetralyl in an organic solvent using the Flask Method.

Caption: Workflow for determining coumatetralyl solubility via the Flask Method.

A Technical Guide to the History and Development of First-Generation Anticoagulant Rodenticides

For Researchers, Scientists, and Drug Development Professionals

Introduction

First-generation anticoagulant rodenticides (FGARs) represent a pivotal development in the history of vertebrate pest control. Introduced in the mid-20th century, these compounds revolutionized rodent control with their delayed mode of action, which overcame the bait shyness often observed with acute poisons. This guide provides a comprehensive overview of the history, mechanism of action, key compounds, and toxicological data associated with FGARs. It also details the experimental protocols used to evaluate their efficacy, offering a technical resource for professionals in research and development.

A Serendipitous Discovery: The History of First-Generation Anticoagulants

The journey to the first anticoagulant rodenticides began not in a pest control laboratory, but in the fields of North America in the 1920s. A mysterious hemorrhagic disease was causing cattle to die from bleeding after consuming moldy sweet clover hay.[1][2][3] The anticoagulant substance responsible, dicoumarol, was a derivative of coumarin, a naturally occurring compound in sweet clover that is transformed by fungi.[1][2]

In 1933, a desperate farmer brought a deceased heifer, a container of non-clotting blood, and moldy hay to the laboratory of Karl Paul Link at the University of Wisconsin.[1][3][4] After years of research, Link's team successfully isolated and synthesized dicoumarol in 1939.[1][4] This breakthrough laid the groundwork for the development of more potent coumarin-based anticoagulants.

Mechanism of Action: Disruption of the Vitamin K Cycle

First-generation anticoagulant rodenticides exert their toxic effect by interfering with the vitamin K cycle, a critical pathway for the synthesis of blood clotting factors in the liver.[6] All anticoagulant rodenticides, both first and second generation, share this common mode of action.[6]

Vitamin K is a crucial cofactor for the enzyme gamma-glutamyl carboxylase, which is responsible for the post-translational modification of several clotting factor precursors (Factors II, VII, IX, and X). This modification, known as carboxylation, is essential for the clotting factors to bind calcium ions and participate in the coagulation cascade.

During this process, vitamin K is converted to vitamin K epoxide. For the cycle to continue, vitamin K epoxide must be reduced back to its active form by the enzyme vitamin K epoxide reductase (VKOR).[6] First-generation anticoagulants act as competitive inhibitors of VKOR.[6] By blocking this enzyme, they prevent the regeneration of active vitamin K, leading to a gradual depletion of functional clotting factors. This results in a prolonged prothrombin time (PT), impaired blood coagulation, and ultimately, death from internal hemorrhaging.[6]

Figure 1. Mechanism of action of first-generation anticoagulant rodenticides on the Vitamin K cycle.

Key First-Generation Anticoagulant Rodenticides

The primary first-generation anticoagulant rodenticides fall into two chemical classes: the hydroxycoumarins and the indanediones.

-

Warfarin: The prototypical FGAR, warfarin is a hydroxycoumarin derivative. It generally requires multiple feedings to be lethal.[7]

-

Coumatetralyl: Another hydroxycoumarin, coumatetralyl was introduced in 1957 and is more potent than warfarin.[6]

-

Diphacinone: An indanedione derivative, diphacinone is more toxic than warfarin to most rat and mouse species.[6]

-

Chlorophacinone: Also from the indanedione class, chlorophacinone has properties similar to diphacinone but with slightly greater potency.[6]

Quantitative Toxicological Data

The toxicity of rodenticides is typically expressed as the median lethal dose (LD50), the dose required to kill 50% of a tested population, expressed in milligrams of substance per kilogram of body weight (mg/kg).

| Active Ingredient | Species | Acute Oral LD50 (mg/kg) |

| Warfarin | Rat (Rattus norvegicus) | 58 (female) - 323 (male)[8] |

| Mouse (Mus musculus) | 60[8] | |

| Dog (Canis lupus familiaris) | 20-300[4] | |

| Cat (Felis catus) | 5-30[4] | |

| Diphacinone | Rat (Rattus norvegicus) | 0.3 - 7[1] |

| Mouse (Mus musculus) | 50 - 300[1] | |

| Dog (Canis lupus familiaris) | 3.0 - 7.5[1] | |

| Cat (Felis catus) | 14.7[1] | |

| Rabbit (Oryctolagus cuniculus) | 35[1] | |

| Chlorophacinone | Rat (Rattus norvegicus) | 3.15 (male) - 10.95 (female)[9] |

| Rabbit (Oryctolagus cuniculus) | 0.329[9] | |

| Coumatetralyl | Rat (Rattus rattus) | 39.34[10] |

| Nile grass rat (Arvicanthis niloticus) | 35.29[10] | |

| Lesser Egyptian gerbil (Gerbillus gerbillus) | 42.84[10] |

Experimental Protocols for Efficacy Evaluation

The evaluation of rodenticide efficacy involves standardized laboratory and field trials to determine bait acceptance and toxicity.

Prothrombin Time (PT) Assay

The prothrombin time assay is a fundamental method for assessing the anticoagulant effect of these compounds. It measures the time it takes for a clot to form in a plasma sample after the addition of a thromboplastin reagent.

Methodology:

-

Blood Collection: Blood samples are collected from test animals into tubes containing an anticoagulant like sodium citrate to prevent premature clotting.[11]

-

Plasma Preparation: The blood is centrifuged to separate the plasma from the blood cells.[5]

-

Assay Procedure: A specific volume of plasma is incubated at 37°C. A thromboplastin reagent (containing tissue factor and phospholipids) and calcium chloride are added to initiate the extrinsic coagulation pathway.[5]

-

Clot Detection: The time from the addition of the reagent to the formation of a fibrin clot is measured, typically using an automated coagulometer.[11]

-

Data Interpretation: A prolonged PT compared to control animals indicates a deficiency in vitamin K-dependent clotting factors, confirming the anticoagulant effect.

Feeding Efficacy Studies

Feeding studies are conducted to assess the palatability and lethal dose of a rodenticide bait. Two primary types of tests are employed: no-choice and choice feeding tests.

No-Choice Feeding Test: This test determines the inherent toxicity and acceptance of a bait when no other food source is available.

Protocol:

-

Acclimatization: Animals are individually caged and acclimatized to the laboratory conditions for a set period (e.g., 3 days).[12]

-

Pre-Test Feeding: A non-toxic, standard laboratory diet is provided to establish a baseline food consumption rate.

-

Test Period: The standard diet is replaced with the rodenticide bait for a defined period (e.g., 4 days for multiple-dose anticoagulants).[12]

-

Observation Period: After the test period, the bait is removed, and the animals are provided with the standard diet and observed for a period (e.g., 14 days) for signs of toxicity and mortality.[12]

-

Data Collection: Daily measurements of bait consumption, animal body weight, and clinical signs of toxicity are recorded. The time to death for each animal is also noted.

Choice Feeding Test: This test evaluates the palatability of the rodenticide bait in the presence of an alternative, non-toxic food source.

Protocol:

-

Acclimatization and Pre-Test: Similar to the no-choice test.

-

Test Period: Animals are presented with two food containers: one with the rodenticide bait and one with a non-toxic "challenge" diet. The positions of the containers are typically alternated daily to prevent bias.

-

Observation Period: Similar to the no-choice test.

-

Data Collection: Daily consumption of both the bait and the challenge diet is measured, along with animal body weight, signs of toxicity, and mortality. The preference for the bait is calculated as a percentage of total food consumption.

Figure 2. Generalized experimental workflow for rodenticide efficacy testing.

Conclusion and Future Perspectives

The discovery and development of first-generation anticoagulant rodenticides marked a significant advancement in rodent control, offering an effective and relatively safe solution for managing pest populations. Their unique mechanism of action, centered on the disruption of the vitamin K cycle, has been a cornerstone of rodenticide research for decades. Understanding the history, toxicology, and experimental evaluation of these compounds is crucial for the continued development of effective and responsible pest management strategies. While the emergence of resistance and the development of more potent second-generation anticoagulants have altered the landscape of rodent control, FGARs remain an important part of the historical and scientific narrative.

References

- 1. EXTOXNET PIP - DIPHACINONE [extoxnet.orst.edu]

- 2. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 3. Chlorophacinone | C23H15ClO3 | CID 19402 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. aspcapro.org [aspcapro.org]

- 5. PhenX Toolkit: Protocols [phenxtoolkit.org]

- 6. 1st generation anticoagulants - RRAC Resistance guide [guide.rrac.info]

- 7. Anticoagulant Rodenticide Poisoning in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 8. EXTOXNET PIP - WARFARIN [extoxnet.orst.edu]

- 9. Chlorophacinone - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. diagnolab.com.na [diagnolab.com.na]

- 12. english.ctgb.nl [english.ctgb.nl]

Coumatetralyl: A Technical Overview of its Chemical Identity, Analysis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Coumatetralyl is a first-generation anticoagulant rodenticide belonging to the 4-hydroxycoumarin class of vitamin K antagonists. First introduced in the 1950s, it has been utilized globally for rodent control.[1] This technical guide provides an in-depth overview of its chemical identifiers, analytical methodologies for its detection, and its molecular mechanism of action.

Core Chemical Identifiers

A comprehensive list of chemical identifiers for Coumatetralyl is provided below, offering a standardized reference for researchers.

| Identifier Type | Data |

| CAS Number | 5836-29-3 |

| Molecular Formula | C₁₉H₁₆O₃ |

| Molecular Weight | 292.33 g/mol |

| IUPAC Name | 4-hydroxy-3-(1,2,3,4-tetrahydronaphthalen-1-yl)chromen-2-one |

| InChI | InChI=1S/C19H16O3/c20-18-15-9-3-4-11-16(15)22-19(21)17(18)14-10-5-7-12-6-1-2-8-13(12)14/h1-4,6,8-9,11,14,20H,5,7,10H2 |

| InChIKey | ULSLJYXHZDTLQK-UHFFFAOYSA-N |

| SMILES | C1CC(C2=CC=CC=C2C1)C3=C(C4=CC=CC=C4OC3=O)O |

| Synonyms | Racumin, Endrocid, Rodentin, 4-Hydroxy-3-(1,2,3,4-tetrahydro-1-naphthyl)coumarin |

Experimental Protocols for Detection and Quantification

The accurate determination of Coumatetralyl in biological and environmental matrices is crucial for toxicological studies, clinical diagnosis, and environmental monitoring. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely adopted, sensitive, and selective method for its quantification.[2][3]

Representative Protocol: Determination of Coumatetralyl in Human Serum by HPLC-MS/MS

This section outlines a typical experimental methodology for the analysis of Coumatetralyl in human serum.

1. Sample Preparation (Liquid-Liquid Extraction):

-

To a 0.5 mL aliquot of human serum, add an internal standard (e.g., warfarin).

-

Perform liquid-liquid extraction using 2 mL of ethyl acetate.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase for HPLC-MS/MS analysis.

2. HPLC-MS/MS Conditions:

-

Chromatographic Column: A reversed-phase C18 column (e.g., 150 mm x 2.1 mm, 5 µm particle size) is typically used for separation.[3]

-

Mobile Phase: An isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., 5 mmol/L acetic acid-ammonium acetate, pH 4.5) and methanol (e.g., 20:80, v/v) is effective.[3]

-

Flow Rate: A constant flow rate of 0.40 mL/min is maintained.[3]

-

Mass Spectrometry: Detection is performed using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.[2][3]

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.[3] The precursor to product ion transitions monitored are typically m/z 291 → 247 for Coumatetralyl and m/z 307 → 161 for a warfarin internal standard.[3]

3. Quantification:

-

A calibration curve is constructed by analyzing a series of spiked human serum samples with known concentrations of Coumatetralyl.

-

The concentration of Coumatetralyl in unknown samples is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Mechanism of Action: Vitamin K Cycle Inhibition

Coumatetralyl exerts its anticoagulant effect by inhibiting the enzyme Vitamin K epoxide reductase (VKOR).[1][4] This enzyme is a critical component of the vitamin K cycle, which is essential for the post-translational modification of several blood clotting factors.

The diagram below illustrates the signaling pathway of the Vitamin K cycle and the inhibitory action of Coumatetralyl.

By blocking VKOR, Coumatetralyl prevents the regeneration of the active form of Vitamin K (hydroquinone) from its epoxide form.[1][4] This leads to a depletion of the necessary cofactor for the γ-glutamyl carboxylase enzyme. Consequently, the activation of vitamin K-dependent clotting factors (II, VII, IX, and X) is impaired, leading to a failure of the blood coagulation cascade and subsequent hemorrhage.[4][5]

References

- 1. Coumatetralyl | Chicken Meat Extension [chicken-meat-extension-agrifutures.com.au]

- 2. Identification and determination of coumateralyl and coumafuryl in animal tissues by high-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Vitamin K and anticoagulant poisoning - Veterinary Practice [veterinary-practice.com]

- 5. An unexpected case of coumarin poisoning with coumatetralyl - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Environmental Fate and Persistence of Coumatetralyl

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coumatetralyl, a first-generation anticoagulant rodenticide, has been widely used for pest control. Understanding its environmental fate and persistence is crucial for assessing its ecological impact and ensuring responsible use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the degradation, mobility, and bioaccumulation of Coumatetralyl in various environmental compartments. It details the primary degradation pathways, including photodegradation in water and biodegradation in soil, and presents quantitative data on its persistence. The guide also outlines experimental protocols for its detection and analysis in environmental matrices and illustrates its mechanism of action through the vitamin K cycle.

Physicochemical Properties

A summary of the key physicochemical properties of Coumatetralyl is presented in Table 1. These properties are fundamental to understanding its behavior and distribution in the environment.

Table 1: Physicochemical Properties of Coumatetralyl

| Property | Value | Source |

| Molecular Formula | C₁₉H₁₆O₃ | [1] |

| Molar Mass | 292.33 g/mol | [1] |

| Water Solubility | 10 mg/L (at 20°C, pH 7) | [2] |

| Octanol-Water Partition Coefficient (log P) | 3.46 | [2] |

| Vapor Pressure | 6.38 x 10⁻¹¹ mm Hg (at 25°C) | [1] |

| pKa | 4.75 | [1] |

Environmental Fate and Persistence

Coumatetralyl's persistence in the environment is influenced by a combination of biotic and abiotic degradation processes, as well as its mobility and potential for bioaccumulation.

Degradation

2.1.1. Biodegradation in Soil

Coumatetralyl is considered to be moderately persistent in soil environments.[2] The primary mechanism of degradation in soil is aerobic biodegradation by microorganisms. The typical half-life (DT50) in soil under laboratory conditions at 20°C is approximately 89 days. However, persistence can be influenced by soil type, organic matter content, and microbial activity. In one study, a decrease of about 80% in the concentration of coumatetralyl applied as a powder was observed on topsoil over two months of environmental exposure.[3]

2.1.2. Photodegradation in Water

Coumatetralyl is susceptible to rapid degradation in aqueous environments when exposed to sunlight.[1] The aqueous photolysis half-life is approximately 1 hour, indicating that this is a significant degradation pathway in surface waters.[1] The degradation process involves the absorption of UV light, leading to the breakdown of the molecule.

2.1.3. Hydrolysis

Hydrolysis is not considered a significant degradation pathway for Coumatetralyl under typical environmental conditions. It is stable to hydrolysis at pH levels ranging from 4 to 9.[1] The hydrolysis half-life at 20°C and pH 7 is estimated to be greater than one year.[1]

Mobility

2.2.1. Soil Mobility

Coumatetralyl exhibits slight to moderate mobility in soil.[1][2] Its mobility is largely governed by its adsorption to soil organic carbon and clay particles. The soil organic carbon-water partitioning coefficient (Koc) is a key indicator of this adsorption, with a reported value of 301 L/kg. This moderate Koc value suggests a potential for leaching, but its pattern of use as a bait formulation may mitigate this risk.[2] Studies have shown that coumatetralyl was not detected in water percolating through soil, suggesting it is retained in the surface layer.[3]

Bioaccumulation

Coumatetralyl has a potential for bioaccumulation in aquatic and terrestrial organisms. The estimated bioconcentration factor (BCF) in fish is 285, suggesting a high potential for bioconcentration in aquatic organisms.[1] In rodents, coumatetralyl can persist in the liver, with a reported half-life of 55 days in rats.[4]

Metabolism

In mammals, Coumatetralyl is primarily metabolized in the liver through hydroxylation reactions. These metabolic processes aim to increase the water solubility of the compound to facilitate its excretion from the body.

Quantitative Data Summary

The following tables summarize the available quantitative data on the environmental fate and persistence of Coumatetralyl.

Table 2: Degradation and Dissipation of Coumatetralyl

| Parameter | Value | Conditions | Source |

| Soil Biodegradation (DT50) | 89 days | Aerobic, Laboratory, 20°C | |

| ~80% reduction in 2 months | Field, Topsoil | [3] | |

| Aqueous Photolysis (DT50) | ~1 hour | Sunlight/UV light | [1] |

| Hydrolysis (DT50) | > 1 year | 20°C, pH 4-9 | [1] |

Table 3: Mobility and Bioaccumulation of Coumatetralyl

| Parameter | Value | Interpretation | Source |

| Soil Sorption Coefficient (Koc) | 301 L/kg | Moderate mobility | |

| Bioconcentration Factor (BCF) - Fish (estimated) | 285 | High potential | [1] |

| Octanol-Water Partition Coefficient (log P) | 3.46 | High lipophilicity | [2] |

Experimental Protocols

Accurate assessment of Coumatetralyl's environmental fate relies on robust analytical methodologies. Standardized protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are commonly employed.

Soil Degradation (Aerobic) - OECD 307

This guideline is used to determine the rate of aerobic biodegradation of a chemical in soil.

-

Test System: Soil samples are treated with ¹⁴C-labeled Coumatetralyl and incubated in the dark under controlled temperature and moisture conditions.

-

Procedure: At various time points, soil samples are extracted, and the concentrations of the parent compound and its transformation products are determined using techniques like High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector. Evolved ¹⁴CO₂ is trapped to measure mineralization.

-

Data Analysis: The rate of degradation (DT50) is calculated from the decline in the concentration of the parent compound over time.

Adsorption/Desorption - OECD 106

This batch equilibrium method is used to determine the soil sorption coefficient (Koc).

-

Test System: Soil samples with varying organic carbon content are equilibrated with an aqueous solution of Coumatetralyl of a known concentration.

-

Procedure: After equilibration, the soil and aqueous phases are separated by centrifugation. The concentration of Coumatetralyl remaining in the aqueous phase is measured by HPLC-UV or a similar analytical technique. The amount adsorbed to the soil is calculated by the difference from the initial concentration.

-

Data Analysis: The soil-water distribution coefficient (Kd) is calculated for each soil type. The Koc is then determined by normalizing the Kd value to the organic carbon content of the soil.

Analytical Methods

Various analytical methods are employed for the detection and quantification of Coumatetralyl in environmental samples.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A common method for quantifying Coumatetralyl in soil and water samples. The method typically involves a C18 reversed-phase column with a mobile phase consisting of a mixture of acetonitrile and water.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method for the determination of Coumatetralyl at trace levels in complex matrices like biological tissues and environmental samples.[5]

-

Surface-Enhanced Raman Spectroscopy (SERS): A rapid and robust method for the on-site detection of Coumatetralyl in environmental water and human urine.[6]

Visualizations

Mechanism of Action: Inhibition of the Vitamin K Cycle

Coumatetralyl, like other anticoagulant rodenticides, exerts its toxic effect by inhibiting the Vitamin K epoxide reductase (VKORC1) enzyme, which is a crucial component of the vitamin K cycle. This cycle is essential for the synthesis of active blood clotting factors.

References